molecular formula C15H10ClN3O3 B589803 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one CAS No. 55198-89-5

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Cat. No. B589803
CAS RN: 55198-89-5
M. Wt: 315.713
InChI Key: GYAWOVGCEQLWHW-UHFFFAOYSA-N
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Description

“3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one” is a chemical compound with the molecular formula C15H10ClN3O3 . It is also known by its systematic name, which is the same as the common name .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one” consists of 15 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one” are not available, quinazolinones and quinazolines have been studied for their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one” include a molecular weight of 315.71100 . Unfortunately, other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Synthesis and Amination Processes : Sedova and Shkurko (1995) studied the amination of 6-chloro-2-arylquinazolines, leading to mono- and diamination products. This research is relevant to the synthesis processes involving compounds like 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (Sedova & Shkurko, 1995).

  • Fluorescence Properties for Molecular Probes : Motyka et al. (2011) explored the fluorescence properties of similar compounds, evaluating their use as molecular fluorescent probes. This indicates potential applications in bioimaging or diagnostics (Motyka et al., 2011).

  • Anticancer Applications : Chauhan et al. (2015) focused on the design and synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline compounds. They evaluated these compounds for antiproliferative activity against various human cancer cell lines, suggesting potential in cancer treatment (Chauhan et al., 2015).

  • Synthesis of Diverse Derivatives : Kadrić et al. (2014) described the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, investigating their cytotoxic activity against cancer cell lines and studying their fluorescence properties. This research is relevant to the development of new therapeutic agents (Kadrić et al., 2014).

  • Ruthenium Catalyzed Reduction for Synthesis : Watanabe et al. (1984) demonstrated the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst, a process significant in the synthesis of compounds like 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (Watanabe et al., 1984).

properties

IUPAC Name

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWOVGCEQLWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653151
Record name 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

CAS RN

55198-89-5
Record name 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL
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